molecular formula C17H18N2O4S2 B14576361 4-Morpholinecarbothioic acid, S-[2-[(phenylsulfonyl)amino]phenyl] ester CAS No. 61381-59-7

4-Morpholinecarbothioic acid, S-[2-[(phenylsulfonyl)amino]phenyl] ester

Cat. No.: B14576361
CAS No.: 61381-59-7
M. Wt: 378.5 g/mol
InChI Key: VHCYSRIRJNLVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Morpholinecarbothioic acid, S-[2-[(phenylsulfonyl)amino]phenyl] ester is a chemical compound known for its unique structure and properties. It contains a morpholine ring, a carbothioic acid group, and a phenylsulfonyl amino group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinecarbothioic acid, S-[2-[(phenylsulfonyl)amino]phenyl] ester typically involves the reaction of morpholine with carbon disulfide to form morpholinecarbothioic acid. This intermediate is then reacted with 2-[(phenylsulfonyl)amino]phenol under specific conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Morpholinecarbothioic acid, S-[2-[(phenylsulfonyl)amino]phenyl] ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-Morpholinecarbothioic acid, S-[2-[(phenylsulfonyl)amino]phenyl] ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Morpholinecarbothioic acid, S-[2-[(phenylsulfonyl)amino]phenyl] ester involves its interaction with specific molecular targets. The phenylsulfonyl amino group can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Morpholinecarbothioic acid, S-[2-[(phenylsulfonyl)amino]phenyl] ester: shares similarities with other sulfonyl-containing compounds such as sulfonamides and sulfonylureas.

    Sulfonamides: Known for their antibacterial properties.

    Sulfonylureas: Used as antidiabetic agents.

Uniqueness

The uniqueness of this compound lies in its combination of a morpholine ring and a phenylsulfonyl amino group, which imparts distinct chemical and biological properties not commonly found in other compounds.

Properties

CAS No.

61381-59-7

Molecular Formula

C17H18N2O4S2

Molecular Weight

378.5 g/mol

IUPAC Name

S-[2-(benzenesulfonamido)phenyl] morpholine-4-carbothioate

InChI

InChI=1S/C17H18N2O4S2/c20-17(19-10-12-23-13-11-19)24-16-9-5-4-8-15(16)18-25(21,22)14-6-2-1-3-7-14/h1-9,18H,10-13H2

InChI Key

VHCYSRIRJNLVBM-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)SC2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.